Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies
Isorhamnetin: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin, a methylated flavonoid, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of Isorhamnetin, detailing its prevalence in various dietary and medicinal plants. Furthermore, this document presents a comprehensive analysis of the diverse methodologies employed for its extraction and purification, with a focus on providing detailed experimental protocols. Quantitative data on Isorhamnetin content and extraction yields are summarized in structured tables for comparative analysis. Additionally, key signaling pathways modulated by Isorhamnetin are illustrated using detailed diagrams to provide a deeper understanding of its molecular mechanisms of action.
Natural Sources of Isorhamnetin
Isorhamnetin is widely distributed throughout the plant kingdom, often found in its glycosidic forms. Its presence has been identified in a variety of fruits, vegetables, and medicinal herbs.
Dietary Sources
Common dietary sources of Isorhamnetin include onions (both yellow and red), pears, almonds, and olive oil.[1][2] While present in these sources, the concentration of Isorhamnetin can vary significantly depending on the cultivar, growing conditions, and part of the plant consumed. Almond skins, for instance, are a particularly rich source of Isorhamnetin glycosides.[1]
Medicinal Plants
Several medicinal plants are known to contain high concentrations of Isorhamnetin and its derivatives, making them valuable sources for extraction and pharmaceutical applications. Notable examples include:
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Hippophae rhamnoides (Sea Buckthorn): The berries and leaves of sea buckthorn are exceptionally rich in Isorhamnetin glycosides.[3]
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Ginkgo biloba : The leaves of the Ginkgo biloba tree are another significant source of this flavonoid.
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Opuntia ficus-indica (Prickly Pear Cactus): The cladodes, pulp, and peel of the prickly pear cactus contain substantial amounts of Isorhamnetin glycosides.[3]
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Calendula officinalis (Marigold): The flowers of the pot marigold are a source of various Isorhamnetin derivatives.
Quantitative Analysis of Isorhamnetin in Natural Sources
The concentration of Isorhamnetin and its glycosides in various natural sources is a critical factor for both dietary assessment and the feasibility of commercial extraction. The following tables summarize the quantitative data reported in the literature.
Table 1: Isorhamnetin Content in Common Dietary Sources
| Food Source | Plant Part | Form | Concentration (mg/100g) | Reference |
| Yellow Onion | Bulb | Aglycone | 9.31 | [2] |
| Red Onion | Bulb | Aglycone | 1.51 | [2] |
| Almond | Skin | Glycosides | >10 | [1] |
| Pear | Whole Fruit | Glycoside | 0.45 (Isorhamnetin 3-O-glucoside) |
Table 2: Isorhamnetin and Isorhamnetin Glycoside Content in Medicinal Plants
| Plant Source | Plant Part | Form | Concentration (mg/100g Dry Weight) | Reference |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-rutinoside | 96.4 - 228 | [3] |
| Hippophae rhamnoides | Berries | Isorhamnetin-3-O-glucoside | 62.0 - 217.0 | [3] |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-rutinoside | 703.33 | [4] |
| Opuntia ficus-indica | Cladodes | Isorhamnetin-3-O-glucoside | 149.71 | [4] |
| Ginkgo biloba | Leaves | Isorhamnetin-3-O-rutinoside | 30 - 80 | [5] |
| Calendula officinalis | Florets | Narcissin (Isorhamnetin-3-O-rutinoside) | 210 - 852 | [5] |
Extraction and Purification Methodologies
The efficient extraction and subsequent purification of Isorhamnetin from its natural sources are paramount for its use in research and drug development. A variety of techniques, ranging from conventional solvent-based methods to modern, greener technologies, have been developed.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract Isorhamnetin from the plant matrix.
Experimental Protocol: Solvent Extraction from Stigma maydis
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Sample Preparation: 100g of dried and ground Stigma maydis is used as the starting material.
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Extraction: The powdered plant material is refluxed twice with 800ml of 80% ethanol for 3 hours for each cycle.
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Solvent Partitioning: The resulting ethanol extract is then partitioned with ethyl acetate.
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Concentration: The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield the crude extract containing Isorhamnetin.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent, often resulting in higher yields and shorter extraction times.
Experimental Protocol: Ultrasound-Assisted Extraction from Flos Sophorae Immaturus
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Sample Preparation: Powdered Flos Sophorae Immaturus is used as the plant material.
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Solvent System: A 70% ethanol solution is used as the extraction solvent.
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Extraction Parameters:
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Liquid-to-Solid Ratio: 15.30 mL/g
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Ultrasonic Time: 30 minutes
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Ultrasonic Temperature: 61 °C
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Post-Extraction: The extract is filtered and the solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.
Experimental Protocol: Microwave-Assisted Extraction from Onion
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Sample Preparation: 0.2 g of homogenized onion sample is weighed into a microwave extraction vessel.
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Solvent System: A solution of 93.8% methanol in water at pH 2 is used as the extraction solvent.
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Extraction Parameters:
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Sample-to-Solvent Ratio: 0.2 g : 17.9 mL
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Microwave Temperature: 50 °C
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Extraction Time: 5 minutes
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Post-Extraction: The extract is centrifuged at 1702× g for 5 minutes, and the supernatant is collected.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. This method is considered a green technology due to the non-toxic and easily removable nature of CO2.
Experimental Protocol: Supercritical Fluid Extraction from Opuntia ficus-indica
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Sample Preparation: Dried and powdered Opuntia ficus-indica is used.
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Enzymatic Pretreatment: The plant material is pretreated with enzymes under supercritical CO2 conditions to enhance the release of Isorhamnetin conjugates.
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Extraction Parameters:
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Pressure: 30 MPa
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Temperature: 50 °C
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CO2 Flow Rate: Specific to the system, but optimized for maximum recovery.
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Collection: The extracted compounds are depressurized and collected.
Purification Techniques
Following crude extraction, purification is necessary to isolate Isorhamnetin from other co-extracted compounds.
2.5.1. Column Chromatography
This is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography of Argemone mexicana Extract
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Stationary Phase: Silica gel is used as the adsorbent.
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Mobile Phase: A gradient of solvents with increasing polarity is used for elution, typically starting with non-polar solvents like benzene and progressively moving to more polar solvents like n-butanol and acetone.
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Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Pooling and Crystallization: Fractions with similar Rf values corresponding to Isorhamnetin are pooled, concentrated, and crystallized to obtain the pure compound.
2.5.2. High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the target compound.
Experimental Protocol: Two-Stage HSCCC Purification from Stigma maydis Crude Extract
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Stage 1:
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Solvent System: A two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:5:5, v/v/v/v) is used.
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Objective: To achieve a preliminary purification of Isorhamnetin.
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Stage 2:
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Solvent System: A slightly less polar two-phase system of n-hexane-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is employed.
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Objective: To further purify the Isorhamnetin-enriched fraction from Stage 1 to achieve high purity.
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Signaling Pathways Modulated by Isorhamnetin
Isorhamnetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these molecular interactions is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Isorhamnetin has been shown to inhibit this pathway in various cancer cells, leading to the suppression of tumor growth.[1][2][4][6]
Caption: Isorhamnetin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Isorhamnetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[1][2]
Caption: Isorhamnetin modulates the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and immune responses. Isorhamnetin has demonstrated anti-inflammatory effects by inhibiting the activation of this pathway.[1][7]
Caption: Isorhamnetin inhibits the NF-κB signaling pathway.
Conclusion
Isorhamnetin represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of starting materials for extraction. The detailed experimental protocols for various extraction and purification techniques serve as a valuable resource for researchers seeking to isolate this compound. Furthermore, the elucidation of the signaling pathways modulated by Isorhamnetin offers a foundation for understanding its mechanisms of action and for the rational design of future drug development studies. Further research is warranted to optimize extraction processes for industrial scale-up and to fully explore the clinical applications of this versatile flavonoid.
References
- 1. mdpi.com [mdpi.com]
- 2. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Bioinformatic Analysis and Molecular Docking Identify Isorhamnetin Is a Candidate Compound in the Treatment of Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
